molecular formula C6H15ClN2 B1344339 2-Ethyl piperazine hydrochloride CAS No. 259808-09-8

2-Ethyl piperazine hydrochloride

Cat. No. B1344339
M. Wt: 150.65 g/mol
InChI Key: MZIHMYOOFAOMJA-UHFFFAOYSA-N
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Patent
US06747023B1

Procedure details

At room temperature, concentrated hydrochloric acid (6 ml) and palladium hydroxide (1.1 g) were added to solution (600 ml) of 1,4-dibenzyl-2-ethenylpiperazine (10.9 g)in ethanol, followed by stirring for 12 hours under a hydrogen gas stream of 1 atmospheric pressure. The catalyst was filtered off and the solvent was distilled off under reduced pressure. The resulting residue was solidified using methylene chloride—diethyl ether, followed by washing with diethyl ether. The resulting solid was dried under reduced pressure, whereby the title compound (6.516 g) was obtained as a brown solid.
Quantity
6 mL
Type
reactant
Reaction Step One
Name
1,4-dibenzyl-2-ethenylpiperazine
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.1 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[ClH:1].C([N:9]1[CH2:14][CH2:13][N:12](CC2C=CC=CC=2)[CH2:11][CH:10]1[CH:22]=[CH2:23])C1C=CC=CC=1>C(O)C.[OH-].[Pd+2].[OH-]>[ClH:1].[CH2:22]([CH:10]1[CH2:11][NH:12][CH2:13][CH2:14][NH:9]1)[CH3:23] |f:3.4.5,6.7|

Inputs

Step One
Name
Quantity
6 mL
Type
reactant
Smiles
Cl
Name
1,4-dibenzyl-2-ethenylpiperazine
Quantity
600 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C(CN(CC1)CC1=CC=CC=C1)C=C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Name
Quantity
1.1 g
Type
catalyst
Smiles
[OH-].[Pd+2].[OH-]

Conditions

Stirring
Type
CUSTOM
Details
by stirring for 12 hours under a hydrogen gas stream of 1 atmospheric pressure
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
WASH
Type
WASH
Details
by washing with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The resulting solid was dried under reduced pressure, whereby the title compound (6.516 g)
CUSTOM
Type
CUSTOM
Details
was obtained as a brown solid

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
Smiles
Cl.C(C)C1NCCNC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.